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molecular formula C11H20N2O3 B8641064 Tert-butyl 4-((hydroxyimino)methyl)piperidine-1-carboxylate

Tert-butyl 4-((hydroxyimino)methyl)piperidine-1-carboxylate

Cat. No. B8641064
M. Wt: 228.29 g/mol
InChI Key: JPPSCYURIXEGIG-UHFFFAOYSA-N
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Patent
US08431713B2

Procedure details

A mixture of tert-Butyl 4-formylpiperidine-1-carboxylate (30.0 g, 140 mmol), MeOH (150 mL, 3700 mmol) and water (150 mL, 8330 mmol) was cooled in an ice-water bath. Hydroxylamine hydrochloride (11.7 g, 160 mmol) and sodium carbonate (7.45 g, 70 mmol) were added and the resulting mixture was stirred in the ice bath, then allowed to warm to ambient temperature overnight. The reaction was concentrated to an aqueous suspension and was extracted with ethyl acetate. The organic extract was washed with brine, dried, and concentrated to afford the title compound as a white solid (31.3 g, 98%).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
7.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)=O.CO.[OH2:18].Cl.[NH2:20]O.C(=O)([O-])[O-].[Na+].[Na+]>>[OH:18][N:20]=[CH:1][CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1 |f:3.4,5.6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
reactant
Smiles
CO
Name
Quantity
150 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
7.45 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated to an aqueous suspension
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ON=CC1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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